Tryptophol

Description

Properties

IUPAC Name |

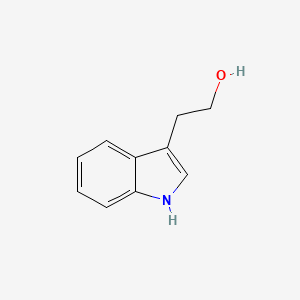

2-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOMCVGYCRMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060173 | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tryptophol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-55-6 | |

| Record name | Tryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-indol-3-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and history of Tryptophol

An In-Depth Technical Guide to Tryptophol: From Discovery to Modern Applications

Abstract

This compound (2-(1H-indol-3-yl)ethan-1-ol), a seemingly simple aromatic alcohol, has a rich and complex history intertwined with the foundations of biochemistry and microbiology. First identified as a product of yeast metabolism, its roles have expanded dramatically, revealing it to be a crucial signaling molecule in a vast range of biological systems. This guide provides a comprehensive overview of this compound, beginning with its initial discovery and tracing its journey through the elucidation of its biosynthetic and chemical synthesis pathways. We will explore its multifaceted biological functions, from regulating microbial communities through quorum sensing to its physiological effects on sleep and the immune system in mammals. Finally, this document details the analytical methodologies required for its robust detection and quantification, offering a complete technical resource for researchers, scientists, and professionals in drug development.

The Genesis of this compound: A Historical Perspective

The story of this compound begins not with the molecule itself, but with its precursor, the essential amino acid tryptophan. The isolation of tryptophan in the early 20th century by Sir Frederick Hopkins and Sydney W. Cole was a landmark achievement that paved the way for understanding protein composition and metabolism.[1]

It was the German chemist Felix Ehrlich who, in 1912, first described this compound.[2][3] Ehrlich's pioneering work demonstrated that yeast, when fermenting amino acids, would cleave off carbon dioxide and replace the amino group with a hydroxyl group.[2][4] Through this metabolic process, which became known as the Ehrlich pathway , tryptophan was shown to give rise to this compound.[2][5] This discovery was foundational, establishing a key metabolic route for amino acid degradation in microorganisms and identifying a novel bioactive indole.

The first chemical synthesis of this compound was achieved by Jackson in 1930, utilizing a Bouveault-Blanc reduction of indole-3-acetic acid esters.[3] This provided a crucial alternative to fermentation for obtaining the compound, enabling further study of its chemical and biological properties.[3] Subsequent advancements, such as the use of lithium aluminum hydride by Elderfield and Fischer, further refined the synthetic accessibility of this compound and its derivatives.[3]

Synthesis Pathways: Biological and Chemical Routes

The production of this compound can be achieved through both natural biosynthetic processes and targeted chemical synthesis, each with distinct advantages and applications.

Biosynthesis: The Ehrlich Pathway

The primary natural route for this compound production is the Ehrlich pathway, a catabolic process for amino acids found in various fungi, bacteria, and plants.[5][6][7] The pathway begins with the essential amino acid L-tryptophan.

Experimental Protocol: Conceptual Steps of the Ehrlich Pathway

-

Transamination: L-tryptophan is first converted to indole-3-pyruvic acid (IPY). This step is catalyzed by an aminotransferase enzyme, which transfers the amino group from tryptophan to an α-keto acid acceptor (like α-ketoglutarate).[5]

-

Decarboxylation: The indole-3-pyruvic acid is then decarboxylated by a decarboxylase enzyme (e.g., indolepyruvate decarboxylase) to form indole-3-acetaldehyde (IAC).[2][5] This step releases a molecule of carbon dioxide.

-

Reduction: Finally, indole-3-acetaldehyde is reduced to this compound by an alcohol dehydrogenase, which utilizes a reducing equivalent such as NADH.[2][5]

This pathway is not only central to this compound formation in yeast like Saccharomyces cerevisiae during fermentation but is also leveraged in metabolic engineering to produce this compound from renewable resources like glucose.[2][6][7]

Caption: The Ehrlich pathway for this compound biosynthesis.

Chemical Synthesis

While biosynthesis offers a "green" production method, industrial-scale synthesis of this compound and its derivatives often relies on chemical methods for their efficiency and scalability.[6][7] The classical Fischer indole synthesis is a cornerstone of this approach.

A common industrial method involves the reaction of phenylhydrazine hydrochloride with 2,3-dihydrofuran.[5] For laboratory preparations, a robust method is the reduction of an indole-3-glyoxylyl derivative.

Experimental Protocol: Laboratory Synthesis of this compound

-

Reaction Setup: A suspension of sodium borohydride in a suitable solvent like diglyme is prepared in a reaction vessel under cooling.[8]

-

Addition of Precursor: 3-Indolylglyoxylyl chloride is added cautiously in small portions to the stirred suspension. The highly reactive acid chloride is reduced by the hydride reagent.[8]

-

Heating and Reaction: The mixture is heated (e.g., to 95-100°C) for several hours to drive the reduction to completion.[8]

-

Workup and Extraction: After cooling, the reaction is quenched with water and acidified. The product, this compound, is extracted into an organic solvent such as dichloroethane.[8]

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by distillation under reduced pressure followed by crystallization from a solvent like toluene, to yield pure, white crystalline this compound.[8]

Caption: A generalized workflow for chemical synthesis of this compound.

The Multifaceted Biological Roles of this compound

This compound's influence extends across kingdoms, acting as a signaling molecule, a metabolic byproduct with physiological effects, and a plant growth regulator.

Quorum Sensing and Microbial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression based on population density.[9][10] this compound is a well-established QS molecule, particularly in fungi.

-

In Yeast (S. cerevisiae): this compound regulates key morphological transitions, such as filamentation and biofilm formation, allowing the yeast population to adapt to environmental stresses and nutrient availability.[2][11]

-

In Pathogenic Fungi (Candida albicans): It acts as an autoantibiotic and influences the yeast-to-hyphae transition, a critical step in its pathogenicity.[2][12]

-

Inter-kingdom Signaling: Metabolites from probiotic yeasts, such as this compound acetate, have been shown to disrupt QS pathways in pathogenic bacteria like Vibrio cholerae, inhibiting their biofilm formation and virulence.[13] This highlights this compound's role in the complex chemical dialogues within microbial ecosystems.

Neurological and Physiological Effects in Mammals

In mammals, this compound is recognized for its distinct physiological activities, primarily its soporific, or sleep-inducing, effects.[2][14]

-

Sleep Induction: this compound and its derivatives can induce a sleep-like state, suggesting they may play a role in physiological sleep mechanisms, potentially as functional analogs to serotonin or melatonin.[2][15]

-

African Trypanosomiasis (Sleeping Sickness): The parasite Trypanosoma brucei produces this compound in the host's bloodstream.[2] This remotely formed this compound readily crosses the blood-brain barrier and is believed to contribute to the characteristic somnolence of the disease.[14][16]

-

Alcohol Metabolism: this compound is formed in the liver as a side effect of disulfiram treatment, a drug used to treat alcoholism.[2] Its formation after ethanol ingestion has also linked it to studies on alcoholism.[2]

Plant Growth and Metabolism

This compound functions as an auxin-like substance, promoting plant growth.[2] It is metabolized by plants into various conjugates, such as this compound glucoside and galactoside, which may serve to stabilize auxin levels within the plant.[17][18]

Immunomodulation via the Aryl Hydrocarbon Receptor (AhR)

This compound is an indole metabolite that can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for mediating host-microbiota interactions.[16][19] Activation of AhR by microbial metabolites like this compound can modulate host immune responses, potentially exerting anti-inflammatory effects.[19]

| Biological Activity | Organism(s) | Key Effect(s) |

| Quorum Sensing | Saccharomyces cerevisiae, Candida albicans | Regulates filamentation, biofilm formation, and morphogenesis.[2][11][12] |

| Sleep Induction | Humans, Mice | Induces a transient, sleep-like state.[2][15] |

| Pathogenesis | Trypanosoma brucei | Contributes to the somnolence of sleeping sickness.[2][19] |

| Plant Growth | Cucumber, various plants | Acts as a growth promoter (auxinic action).[2][17] |

| Immunomodulation | Mammals (via gut microbiota) | Activates the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[16][19] |

Analytical Methodologies for this compound

Accurate detection and quantification of this compound in complex matrices like wine, culture media, or biological fluids are essential for research. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

HPLC with Fluorescence Detection

Due to the indole ring's natural fluorescence, HPLC coupled with a fluorescence detector (HPLC-FLD) provides excellent sensitivity and selectivity for this compound analysis.[20]

Experimental Protocol: General HPLC-FLD Analysis

-

Sample Preparation:

-

Liquid Samples (e.g., Wine, Culture Supernatant): Samples are typically centrifuged and filtered (e.g., through a 0.22 µm filter) to remove particulates.

-

Solid-Phase Extraction (SPE): For complex matrices or trace-level analysis, an SPE step using a polystyrene-based polymer column can be employed to clean up the sample and concentrate the analytes.[20]

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium phosphate/citric acid) and an organic solvent (e.g., acetonitrile) is typical.[21]

-

Injection: A defined volume of the prepared sample is injected into the HPLC system.

-

-

Fluorescence Detection:

-

The detector is set to excitation and emission wavelengths characteristic of indole compounds. A common setting is an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~340 nm.[21]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Caption: Typical analytical workflow for this compound quantification.

Other methods such as HPLC with electrochemical detection, spectrophotometry, and capillary electrophoresis have also been developed for the analysis of this compound and related indole metabolites.[21][22]

Conclusion and Future Directions

From its discovery as a metabolic byproduct of yeast to its recognition as a pivotal signaling molecule, this compound has proven to be a compound of significant scientific interest. Its roles as a quorum sensing molecule, a neuromodulator, a plant hormone, and an immunomodulator underscore its versatility and importance across biological kingdoms. The continued development of both biosynthetic and chemical production methods, coupled with sensitive analytical techniques, will further unlock its potential. Future research will likely focus on harnessing this compound and its derivatives for therapeutic applications—from developing novel anti-infective agents that disrupt quorum sensing to creating new immunomodulatory drugs that target the AhR pathway. Its journey is a testament to how the study of a single molecule can yield profound insights into the chemical language of life.

References

- Wikipedia. This compound.

- Guidechem. This compound synthesis.

- Grokipedia. This compound.

- EBSCO. Hopkins Announces the Discovery of Tryptophan | Research Starters.

- iGEM.

- PMC - PubMed Central. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae.

- RSC Publishing. This compound and derivatives: natural occurrence and applications to the synthesis of bioactive compounds.

- PubMed. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae.

- SpringerLink.

- ResearchGate. This compound and derivatives: Natural occurrence and applications to the synthesis of bioactive compounds | Request PDF.

- PubMed. Metabolism of this compound in higher and lower plants.

- ResearchGate.

- TCI Chemicals. Unlocking the Potential of this compound: A Key Compound in Modern Chemistry and Biology.

- PubMed.

- PMC - NIH. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides.

- The Hive. On this compound.

- PubMed Central.

- YouTube. Amino Acid Biosynthesis | Biosynthesis of Tryptophan.

- GoldBio. This compound.

- Wikiwand. This compound.

- PubMed. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides.

- TSI Journals.

- TSI Journals. Chemiluminescence Determination of L-Tryptophan in Compound Amino Acid Injection Based on Capillary Electrophoresis Analysis | Analytic.

- PMC - NIH. Metabolism of this compound in Higher and Lower Plants.

- PMC - NIH. Rapid distribution of this compound (3-indole ethanol) to the brain and other tissues.

- Taylor & Francis Online. This compound – Knowledge and References.

- Wikipedia. Tryptophan.

- ResearchGate. Simultaneous Extraction and Determination of 5-Hydroxy this compound and 5-Hydroxyindol-3-acetic Acid in Urine of Alcoholism by HPLC with Fluorescence Detection.

- PrepChem.com. Synthesis of this compound.

- Parchem. This compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.

- IOSR Journal.

- ACS Publications. Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica | ACS Synthetic Biology.

- MDPI. Quorum Sensing and Phytochemicals.

- Frontiers.

Sources

- 1. Hopkins Announces the Discovery of Tryptophan | Research Starters | EBSCO Research [ebsco.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. On this compound , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid distribution of this compound (3-indole ethanol) to the brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wikiwand.com [wikiwand.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Metabolism of this compound in higher and lower plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of this compound in Higher and Lower Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tsijournals.com [tsijournals.com]

Tryptophol: A Comprehensive Guide to its Natural Sources, Biosynthesis, and Analysis in Plants and Microbes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophol (Indole-3-ethanol), an aromatic alcohol derived from the amino acid tryptophan, is a molecule of significant interest due to its diverse biological activities, ranging from quorum sensing in microbes to its role as a phytohormone precursor in plants and its sleep-inducing effects in mammals.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant and microbial kingdoms. We will delve into the core biosynthetic pathways, detail robust methodologies for its extraction and quantification, and explore its physiological significance, offering a critical resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Significance of this compound

This compound is a secondary metabolite produced by a wide array of organisms, including plants, bacteria, fungi, and even marine sponges.[1][2] Its molecular structure, featuring an indole core with a hydroxyethyl side chain, positions it as a key player in various biological signaling and metabolic networks. In the microbial world, it functions as a quorum-sensing molecule (QSM), allowing unicellular organisms to regulate gene expression and collective behaviors such as morphogenesis and biofilm formation in response to population density.[3][4] In plants, it is an integral part of the auxin metabolic network, influencing growth and defense responses.[5][6] For drug development professionals, its known hypnotic effects, analogous to serotonin and melatonin, present a compelling starting point for novel therapeutic agents.[1] This guide aims to synthesize the current knowledge on this compound, providing a foundational understanding of its origins and the technical means to study it.

The Universal Blueprint: this compound Biosynthesis

The production of this compound across different biological kingdoms follows a conserved metabolic route originating from the essential aromatic amino acid, L-tryptophan. This process is fundamentally a two-part journey, beginning with the synthesis of tryptophan itself and culminating in its conversion to this compound via the Ehrlich pathway.

The Shikimate Pathway: Gateway to Aromatic Compounds

The ultimate precursors for this compound are derived from central carbon metabolism. The shikimate pathway, a seven-step metabolic route found in bacteria, fungi, algae, and plants, but absent in mammals, is responsible for the biosynthesis of all aromatic amino acids.[7][8] The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[8] Through a series of enzymatic reactions, this leads to the critical branch-point intermediate, chorismate.[7][9] Chorismate is then converted through several more steps into L-tryptophan.[9]

The Ehrlich Pathway: Tryptophan's Transformation to this compound

First described by Felix Ehrlich in 1912, this pathway details how yeast metabolizes amino acids into higher alcohols, also known as fusel alcohols.[1][10] The conversion of L-tryptophan to this compound proceeds through three key enzymatic steps:[1]

-

Transamination: L-tryptophan is deaminated by an aminotransferase to form indole-3-pyruvic acid (IPA).

-

Decarboxylation: IPA is then decarboxylated by an indolepyruvate decarboxylase to yield indole-3-acetaldehyde (IAAld).

-

Reduction: Finally, IAAld is reduced by an alcohol dehydrogenase to produce the final product, this compound.

This pathway is not exclusive to yeast and represents the primary route for this compound biosynthesis in many organisms.[1]

Caption: General biosynthetic route from central metabolites to this compound.

Microbial Sources of this compound

Microorganisms, particularly fungi, are prolific producers of this compound, where it plays a critical role in cell-to-cell communication.

Fungal Production

Yeast (Saccharomyces cerevisiae): As a secondary product of ethanol fermentation, this compound is commonly found in wine and beer.[1] Its production is a natural consequence of yeast metabolizing tryptophan present in grape musts or malt.[10][11] Research has shown that supplementing fermentation media with tryptophan can significantly increase this compound yields.[10][12] For instance, S. cerevisiae Strain 96581 has been shown to produce up to 129 mg/kg of this compound in beer fermentation when supplemented with its precursor amino acid.[10] This highlights the potential for strain selection and metabolic engineering to optimize production.[13][14]

Pathogenic Fungi (Candida albicans): this compound was identified as an "autoantibiotic" produced by the dimorphic fungus Candida albicans.[1][15] It acts as a quorum-sensing molecule that influences the fungus's morphology, a key factor in its pathogenicity.[3][4] The production of this compound, along with other aromatic alcohols like tyrosol and phenylethanol, is regulated by environmental conditions such as pH, oxygen levels, and the availability of amino acids.[16][17]

Other Fungi: Species of Rhizoctonia are also known for their ability to efficiently convert tryptophan to this compound and the related plant hormone indole-3-acetic acid (IAA).[1] The plant pathogen Fusarium graminearum also utilizes multiple metabolic pathways to produce this compound from tryptophan.[18]

| Fungal Species | Typical Environment | Reported this compound Concentration | Key Influencing Factors |

| Saccharomyces cerevisiae | Wine/Beer Fermentation | 231-266 mg/L (with Trp supplementation)[12] | Tryptophan availability, nitrogen sources[11][12] |

| Saccharomyces cerevisiae 96581 | Beer Fermentation | Up to 129 mg/kg (with Trp supplementation)[10] | Tryptophan availability |

| Candida albicans | Human Microbiome | Varies (µg/mL range) | pH, oxygen levels, amino acid availability[16][17] |

Bacterial Production

While fungi are the most studied microbial producers, bacteria also synthesize this compound, often as part of the broader tryptophan metabolic network that includes the production of the plant hormone IAA.[2][19] Many plant-associated bacteria produce auxins to modulate host plant growth, and this compound can be an intermediate or a side product of these pathways.[20][21] Gut microbes in mammals can also produce this compound from dietary tryptophan, where it may play a role in host-microbe interactions and immune regulation.[22][23]

This compound in the Plant Kingdom

In plants, this compound is deeply intertwined with the metabolism of tryptophan and the biosynthesis of auxin (IAA), the master regulator of plant growth and development.

Natural Occurrence and Metabolism

This compound has been identified in various plant tissues, including the needles and seeds of Scots Pine (Pinus sylvestris).[1] Plants can metabolize this compound into various conjugates. For example, the unicellular alga Euglena gracilis converts exogenous this compound into this compound galactoside and other esters.[1] Higher plants readily form this compound glucoside.[24] This metabolic conversion suggests a mechanism for storing or deactivating this compound and its related compounds.

Role in Plant Physiology and Defense

The biosynthesis of this compound is closely linked to the main auxin production pathway, which converts tryptophan to indole-3-pyruvic acid (IPA) and then to IAA.[25] The reduction of the intermediate indole-3-acetaldehyde can lead to this compound, suggesting a potential regulatory crosstalk between the two molecules.

Furthermore, tryptophan-derived secondary metabolites are crucial for plant defense.[5] In rice (Oryza sativa), metabolites like serotonin, which are synthesized from tryptophan, accumulate at infection sites and contribute to physical defense against pathogens like Bipolaris oryzae.[5][26] Given their shared precursor, it is plausible that this compound and its derivatives also play a role in this chemical defense arsenal, a hypothesis supported by studies in Arabidopsis where tryptophan-derived metabolites are required for antifungal defense.[6][27]

Methodologies for this compound Isolation and Analysis

Accurate quantification of this compound from complex biological matrices is essential for research and development. This requires robust protocols for extraction, purification, and analysis.

Experimental Workflow: From Sample to Data

The general workflow involves liberating this compound from the sample matrix, cleaning up the extract to remove interfering compounds, and quantifying the target analyte using a sensitive analytical technique.

Caption: Standard experimental workflow for this compound analysis.

Protocol 1: Extraction from Microbial Culture (Yeast Fermentation)

Rationale: This protocol uses liquid-liquid extraction with a moderately polar solvent (ethyl acetate) to efficiently partition this compound from the aqueous culture medium. The choice of solvent is critical to maximize recovery while minimizing the co-extraction of highly polar or non-polar contaminants.

Methodology:

-

Cell Removal: Centrifuge 10 mL of fermentation broth at 4,000 x g for 15 minutes to pellet the yeast cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean glass tube.

-

Solvent Extraction: Add 10 mL of ethyl acetate to the supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Organic Phase Collection: Using a glass pipette, carefully transfer the upper organic (ethyl acetate) layer to a new tube.

-

Repeat Extraction: Repeat steps 3-5 twice more on the remaining aqueous phase, pooling the organic extracts to maximize yield.

-

Drying and Concentration: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for HPLC analysis (e.g., 50:50 methanol:water). Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

Rationale: this compound contains an indole ring, which is naturally fluorescent. This property allows for highly sensitive and selective detection using a fluorescence detector (FLD), a significant advantage over standard UV detection, especially in complex matrices like wine or plant extracts.[28] Reversed-phase HPLC is used to separate this compound from other components based on its hydrophobicity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a binary pump, an autosampler, and a fluorescence detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (for improved peak shape).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start with 20% B, hold for 2 min; ramp to 90% B over 10 min; hold for 2 min; return to 20% B over 1 min and equilibrate for 5 min. (Note: Gradient must be optimized for specific sample types).

-

-

Fluorescence Detection: Set the detector wavelengths to an excitation of 280 nm and an emission of 340 nm .[29] These settings provide optimal sensitivity for the indole moiety.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the reconstitution solvent.

-

Quantification: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and quantify the this compound concentration by interpolating their peak areas from the standard curve. Alternative methods like LC-MS can provide even greater specificity and sensitivity.[30]

Future Directions and Applications

The widespread presence and multifaceted activities of this compound open up numerous avenues for research and commercial application.

-

Drug Development: this compound's sleep-inducing properties make it and its derivatives attractive candidates for the development of novel hypnotics and sedatives.[1][23] Its anti-inflammatory and immunomodulatory effects also warrant further investigation.[23]

-

Metabolic Engineering: With the establishment of its biosynthetic pathways, microorganisms like S. cerevisiae are being engineered to overproduce this compound.[13] Fed-batch fermentation of engineered yeast has already achieved titers of over 1 g/L, a ~650-fold improvement over the wild-type strain, demonstrating the feasibility of industrial-scale green production.[13][14]

-

Agriculture: As a molecule related to auxins, this compound could be explored for its potential to promote plant growth or enhance plant defense mechanisms, contributing to sustainable agriculture.[31]

-

Food Science: In fermented beverages like wine, this compound contributes to the overall flavor and aroma profile.[11][32] Understanding its formation can help winemakers and brewers better control the sensory characteristics of their products.

Conclusion

This compound is a deceptively simple molecule with a profound and widespread impact across the biological world. From orchestrating collective behavior in microbial communities to influencing growth and defense in plants, its roles are both diverse and fundamental. Synthesized from tryptophan via the conserved Ehrlich pathway, it is readily found in a variety of natural sources. The robust analytical methods detailed in this guide provide the necessary tools for researchers to accurately detect and quantify this fascinating compound. As metabolic engineering techniques advance, the potential to harness this compound for applications in medicine, agriculture, and biotechnology is becoming increasingly tangible, making it a molecule of enduring scientific and commercial interest.

References

-

Wikipedia. This compound. [Link]

-

PubMed. Effects of tryptophan and phenylalanine on this compound production in Saccharomyces cerevisiae revealed by transcriptomic and metabolomic analyses. [Link]

-

Wikipedia. Shikimate pathway. [Link]

-

PubMed. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants. [Link]

-

ResearchGate. Wine Flavor and Tryptophan | Request PDF. [Link]

-

NIH. Metabolism of this compound in Higher and Lower Plants - PMC. [Link]

-

Scirp.org. Enhancing the Yields of Phenolic Compounds during Fermentation Using Saccharomyces cerevisiae Strain 96581. [Link]

-

PubMed Central. The shikimate pathway: gateway to metabolic diversity - PMC. [Link]

-

PubMed. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]

-

Researcher.Life. Wine Flavor and Tryptophan - R Discovery. [Link]

-

PubMed. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae. [Link]

-

YouTube. Metabolic pathway for aromatic amino acids ; Shikimate Pathway, Phenylalanine, Tryptophan & Tyrosine. [Link]

-

Albert Einstein College of Medicine. Quorum sensing in fungi – a review. [Link]

-

NIH. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC. [Link]

-

ASM Journals. Regulation of Aromatic Alcohol Production in Candida albicans. [Link]

-

PubMed. Fungal quorum sensing molecules: Role in fungal morphogenesis and pathogenicity. [Link]

-

MDPI. Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease. [Link]

-

ResearchGate. 3 The pathway of tryptophan biosynthesis. The branch point compound... [Link]

-

PubMed Central. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PMC. [Link]

-

PubMed. Regulation of aromatic alcohol production in Candida albicans. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

Ball State University Open Journals. STRIKING UP THE CONVERSATION: QUORUM SENSING IN FUNGI. [Link]

-

ResearchGate. (PDF) Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae. [Link]

-

PubMed. Phenethyl alcohol and this compound: autoantibiotics produced by the fungus Candida albicans. [Link]

-

RSC Publishing. This compound and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. [Link]

-

ThaiJO. The potential role of fungal Quorum-sensing, this compound, in human pathogenic fungi focusing on systemic mycosis | Journal of Medicine and Health Sciences. [Link]

-

ResearchGate. This compound and derivatives: Natural occurrence and applications to the synthesis of bioactive compounds | Request PDF. [Link]

-

PubMed. Probing the role of tryptophan-derived secondary metabolism in defense responses against Bipolaris oryzae infection in rice leaves by a suicide substrate of tryptophan decarboxylase. [Link]

-

MDPI. Engineering of Shikimate Pathway and Terminal Branch for Efficient Production of L-Tryptophan in Escherichia coli. [Link]

-

NIH. Tryptophan-Derived Metabolites Are Required for Antifungal Defense in the Arabidopsis mlo2 Mutant - PMC. [Link]

-

MDPI. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. [Link]

-

AWRI. Indole off-flavour in sparkling wine. [Link]

-

PubMed. The tryptophan pathway is involved in the defense responses of rice against pathogenic infection via serotonin production. [Link]

-

Taylor & Francis Online. Full article: Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis. [Link]

-

PubMed. Tryptophan-derived metabolites are required for antifungal defense in the Arabidopsis mlo2 mutant. [Link]

-

PubMed. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection. [Link]

-

Frontiers. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

-

TSI Journals. Chemiluminescence Determination of L-Tryptophan in Compound Amino Acid Injection Based on Capillary Electrophoresis Analysis | Analytic. [Link]

-

NIH. Beta-Indoleethanol and Beta-Indolelactic Acid Production by Candida Species: Their Antibacterial and Autoantibiotic Action - PMC. [Link]

-

ResearchGate. Proposed tryptophan-dependent enzymatic pathways for biosynthesis of this compound in Fusarium graminearum. Solid arrows, conversions observed in or deduced from this study. [Link]

-

RSC Publishing. Tryptophan metabolites relieve intestinal Candida albicans infection by altering the gut microbiota to reduce IL-22 release from group 3 innate lymphoid cells of the colon lamina propria. [Link]

-

ResearchGate. Simultaneous Extraction and Determination of 5-Hydroxy this compound and 5-Hydroxyindol-3-acetic Acid in Urine of Alcoholism by HPLC with Fluorescence Detection. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. einsteinmed.edu [einsteinmed.edu]

- 4. Fungal quorum sensing molecules: Role in fungal morphogenesis and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing the role of tryptophan-derived secondary metabolism in defense responses against Bipolaris oryzae infection in rice leaves by a suicide substrate of tryptophan decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan-Derived Metabolites Are Required for Antifungal Defense in the Arabidopsis mlo2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing the Yields of Phenolic Compounds during Fermentation Using Saccharomyces cerevisiae Strain 96581 [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of tryptophan and phenylalanine on this compound production in Saccharomyces cerevisiae revealed by transcriptomic and metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenethyl alcohol and this compound: autoantibiotics produced by the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Regulation of aromatic alcohol production in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Metabolism of this compound in Higher and Lower Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The tryptophan pathway is involved in the defense responses of rice against pathogenic infection via serotonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tryptophan-derived metabolites are required for antifungal defense in the Arabidopsis mlo2 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 31. Page loading... [guidechem.com]

- 32. discovery.researcher.life [discovery.researcher.life]

Tryptophol biosynthesis pathway from tryptophan

An In-Depth Technical Guide to the Tryptophol Biosynthesis Pathway from Tryptophan

Abstract

This compound (indole-3-ethanol) is a significant aromatic alcohol derived from the essential amino acid L-tryptophan. It functions as a quorum-sensing molecule in various microorganisms, influences plant growth, and serves as a precursor for the synthesis of pharmaceutically valuable compounds.[1] Understanding its biosynthesis is critical for applications ranging from microbial fermentation for green chemical production to the development of novel therapeutics. This guide provides a comprehensive technical overview of the primary and alternative enzymatic pathways for this compound synthesis from tryptophan, details the key enzymes and their mechanisms, outlines regulatory aspects, and provides a validated experimental protocol for its quantification.

Introduction: The Significance of this compound

This compound is a metabolite found in a wide array of organisms, including fungi, bacteria, plants, and marine sponges.[1][2] In microorganisms like the yeast Saccharomyces cerevisiae, it acts as a quorum-sensing (QS) molecule, facilitating cell-to-cell communication that can regulate population density, biofilm formation, and virulence.[2][3] Its role as an autoantibiotic in Candida albicans and its impact on the host immune response during parasitic infections highlight its biomedical relevance.[2] Furthermore, in the pharmaceutical industry, the this compound scaffold is a valuable starting point for synthesizing complex molecules, including drugs for treating glaucoma, cancer, and inflammatory diseases.[1] Given the environmental and economic drawbacks of chemical synthesis, there is a growing impetus to harness and engineer microbial fermentation pathways for the sustainable production of this compound.[1][4]

Core Biosynthetic Pathways from L-Tryptophan

The conversion of L-tryptophan to this compound is primarily accomplished via two distinct, yet interconnected, metabolic routes: the Ehrlich pathway and the Tryptamine pathway.

The Ehrlich Pathway: The Canonical Route

The Ehrlich pathway, first described by Felix Ehrlich in 1912, is the most well-characterized route for this compound production, particularly in yeast.[2][5] This pathway is a three-step enzymatic cascade that catabolizes aromatic amino acids into their corresponding fusel alcohols.[1]

-

Transamination of L-Tryptophan: The pathway initiates with the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor, most commonly α-ketoglutarate. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent Tryptophan Aminotransferase (TA) or a less specific Aromatic Amino Acid Aminotransferase (AAA).[6][7] The product of this step is the pivotal intermediate, indole-3-pyruvic acid (IPyA) .[6][8]

-

Decarboxylation of Indole-3-Pyruvic Acid: IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) . This irreversible step is catalyzed by Indole-3-Pyruvate Decarboxylase (IPDC) , a key enzyme that channels the metabolite toward aldehyde formation.[2][7][9]

-

Reduction of Indole-3-Acetaldehyde: In the final step, IAAld is reduced to This compound . This reaction is catalyzed by Alcohol Dehydrogenase (ADH) , which utilizes NADH or NADPH as a cofactor.[2][10] This step is a branch point, as IAAld can alternatively be oxidized by an aldehyde dehydrogenase to form the plant hormone indole-3-acetic acid (IAA).[11][12]

The Tryptamine Pathway: An Alternative Route

An alternative pathway involves the direct decarboxylation of tryptophan as the initial step. This route is prominent in certain bacteria and plants and leads to the formation of the biogenic amine tryptamine.[10][13]

-

Decarboxylation of L-Tryptophan: L-tryptophan is directly converted to tryptamine by the enzyme Tryptophan Decarboxylase (TDC) , another PLP-dependent enzyme.[13][14]

-

Oxidation of Tryptamine: Tryptamine is then oxidatively deaminated to form indole-3-acetaldehyde (IAAld) . This conversion is typically catalyzed by a Monoamine Oxidase (MAO) .[10][15]

-

Reduction to this compound: As in the Ehrlich pathway, the resulting IAAld is subsequently reduced to this compound by an Alcohol Dehydrogenase (ADH) .[10]

Pathway Visualization

The following diagram illustrates the convergence of the Ehrlich and Tryptamine pathways on the central intermediate, indole-3-acetaldehyde, leading to the synthesis of this compound.

Caption: Core biosynthesis pathways from L-Tryptophan to this compound.

Key Enzymes and Quantitative Data

The efficiency of this compound synthesis is governed by the activity and substrate affinity of the enzymes involved. While extensive kinetic data for every enzyme in every organism is not available, the following table summarizes the key enzymatic steps.

| Enzyme | EC Number | Substrate(s) | Product(s) | Pathway |

| Tryptophan Aminotransferase | 2.6.1.27 | L-Tryptophan, α-ketoglutarate | Indole-3-pyruvic acid, L-glutamate | Ehrlich |

| Indole-3-Pyruvate Decarboxylase | 4.1.1.74 | Indole-3-pyruvic acid | Indole-3-acetaldehyde, CO₂ | Ehrlich |

| Tryptophan Decarboxylase | 4.1.1.28 | L-Tryptophan | Tryptamine, CO₂ | Tryptamine |

| Monoamine Oxidase | 1.4.3.4 | Tryptamine, H₂O, O₂ | Indole-3-acetaldehyde, NH₃, H₂O₂ | Tryptamine |

| Alcohol Dehydrogenase | 1.1.1.1 | Indole-3-acetaldehyde, NADH/NADPH | This compound, NAD⁺/NADP⁺ | Common |

| Aldehyde Dehydrogenase | 1.2.1.3 | Indole-3-acetaldehyde, NAD⁺, H₂O | Indole-3-acetic acid, NADH, H⁺ | Competing |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the genetic and metabolic levels. In microorganisms, the synthesis of L-tryptophan itself is an energetically expensive process, controlled by feedback inhibition and transcriptional repression of the trp operon.[16][17] The availability of tryptophan is therefore a primary rate-limiting factor.

Furthermore, the expression of genes within the Ehrlich pathway can be influenced by the concentration of amino acids in the environment.[1] The final step is a critical regulatory node, where the partitioning of the intermediate indole-3-acetaldehyde between alcohol dehydrogenase (leading to this compound) and aldehyde dehydrogenase (leading to indole-3-acetic acid) determines the final product ratio. The relative activities and cofactor availability (NADH/NAD⁺ ratio) for these competing enzymes are decisive.[1][9]

Experimental Protocol: Quantification of this compound from Microbial Culture

This protocol provides a robust method for the extraction and quantification of this compound from a yeast or bacterial culture supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18][19]

Materials and Reagents

-

Microbial culture (e.g., Saccharomyces cerevisiae)

-

This compound analytical standard (≥98% purity)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sodium sulfate (anhydrous)

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a fluorescence detector.

Step-by-Step Methodology

-

Sample Collection:

-

Aseptically collect 20 mL of microbial culture into a 50 mL centrifuge tube.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully transfer the supernatant to a new 50 mL tube.

-

-

Liquid-Liquid Extraction:

-

Add an equal volume (20 mL) of ethyl acetate to the supernatant.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper organic (ethyl acetate) layer using a glass pipette and transfer it to a clean round-bottom flask.

-

Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery. Pool the organic layers.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the pooled organic phase to remove any residual water. Swirl gently and let it sit for 5 minutes.

-

Decant the dried organic extract into a new round-bottom flask.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

-

Sample Reconstitution and Filtration:

-

Reconstitute the dried extract in 1.0 mL of mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex for 30 seconds to dissolve the residue completely.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 20% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 360 nm.[18]

-

-

Quantification:

-

Prepare a standard curve by making serial dilutions of the this compound analytical standard (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the mobile phase.

-

Run the standards on the HPLC under the same conditions as the samples.

-

Plot the peak area versus concentration to generate a linear regression curve.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Conclusion and Future Directions

The biosynthesis of this compound from tryptophan is a fundamental metabolic process with significant implications for microbial ecology, plant biology, and biotechnology. The Ehrlich and Tryptamine pathways represent the core routes, with their activities regulated by precursor availability and the competitive balance of enzymes at key branch points. A detailed understanding of these pathways, their enzymes, and their regulation is essential for the rational engineering of microorganisms for high-titer production of this compound and its valuable derivatives.[1] Future research will likely focus on discovering novel enzymes with improved kinetics, resolving regulatory bottlenecks in engineered strains, and further elucidating the complex role of this compound in inter-kingdom signaling.

References

-

McClerklin, S. A., et al. (2018). Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PLOS Pathogens. [Link]

-

Gao, K., et al. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. Journal of Agricultural and Food Chemistry. [Link]

-

Das, S. K., & Bhattacharyya, M. S. (1995). Microbial production of L-tryptophan: a review. Acta Microbiologica et Immunologica Hungarica. [Link]

-

Elsevier. (2015). Production of L-Tryptophan by Microbial Processes. ResearchGate. [Link]

-

Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology. [Link]

-

iGEM. The tryptophan biosynthetic pathway. [Link]

-

De-la-Cruz, J. P., et al. (2019). Tryptophan (Trp) dependent pathways for synthesis of indole-3-acetic acid (IAA). ResearchGate. [Link]

-

Chen, Y., et al. (2022). Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae. Biotechnology for Biofuels and Bioproducts. [Link]

-

Wikipedia. Tryptophan. [Link]

-

Zhao, Z., et al. (2024). This compound Improves the Biocontrol Efficacy of Scheffersomyces spartinae against the Gray Mold of Strawberries by Quorum Sensing. Journal of Agricultural and Food Chemistry. [Link]

-

Patten, C. L., & Glick, B. R. (1996). The indole-3-pyruvic acid pathway. ResearchGate. [Link]

-

ResearchGate. Proposed tryptophan-dependent enzymatic pathways for biosynthesis of this compound in Fusarium graminearum. [Link]

-

Catalyst University. (2019). Amino Acid Biosynthesis | Biosynthesis of Tryptophan. YouTube. [Link]

-

Wikipedia. This compound. [Link]

-

Gibson, R. A., et al. (1976). The Conversion of d-Tryptophan to l-Tryptophan in Cell Cultures of Tobacco. Planta. [Link]

-

Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]

-

Human Metabolome Database. Showing metabocard for Indoleacetaldehyde (HMDB0001190). [Link]

-

Sanda, M., & Krizek, M. (2004). Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method. Physiological Research. [Link]

-

Catalyst University. (2015). Serotonin Biosynthesis from Tryptophan - Biochemistry. YouTube. [Link]

-

Malka, Y., et al. (2022). Effect of this compound acetate on the expression of genes associated with quorum sensing in V. cholerae. ResearchGate. [Link]

-

ResearchGate. The decarboxylation or tryptamine pathway. [Link]

-

Christoph, N., et al. (1999). Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A. [Link]

-

ResearchGate. The indole-3-pyruvic acid pathway. [Link]

-

Chen, Y., et al. (2022). Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae. ResearchGate. [Link]

-

Pescador, M. C., et al. (2022). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]

-

PubChem. tryptophan degradation via tryptamine. National Institutes of Health. [Link]

-

Idnurm, A., et al. (2015). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. Fungal Genetics and Biology. [Link]

-

MDPI. Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli. [Link]

-

Newton, W. A., & Snell, E. E. (1964). Reversibility of the Tryptophanase Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

TSI Journals. A novel approach for the spectrophotometric determination of tryptophan. [Link]

-

ResearchGate. The indole-3-acetonitrile/indole-3-acetaldoxime pathway. [Link]

-

ResearchGate. Simultaneous Extraction and Determination of 5-Hydroxy this compound and 5-Hydroxyindol-3-acetic Acid in Urine of Alcoholism by HPLC with Fluorescence Detection. [Link]

-

Baskerville, E., & Twarog, R. (1972). Regulation of the Tryptophan Synthetic Enzymes in Clostridium butyricum. Journal of Bacteriology. [Link]

-

ResearchGate. Inhibition of this compound formation from tryptamine with CYP2D6 inhibitors. [Link]

-

Thomas, J. C., et al. (1998). Tryptophan Decarboxylase, Tryptamine, and Reproduction of the Whitefly. Plant Physiology. [Link]

-

Li, Y., et al. (2022). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

Defoirdt, T. (2019). Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond). PLOS Pathogens. [Link]

-

Wang, J., et al. (2022). Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata. Frontiers in Plant Science. [Link]

-

Li, Y., et al. (2022). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs. [Link]

-

G-Biosciences. Enzyme Analysis. [Link]

Sources

- 1. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tryptophan degradation via tryptamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 12. hmdb.ca [hmdb.ca]

- 13. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 14. Tryptophan Decarboxylase, Tryptamine, and Reproduction of the Whitefly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. static.igem.org [static.igem.org]

- 17. Regulation of the Tryptophan Synthetic Enzymes in Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Tryptophol: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Foreword

Tryptophol, or 2-(1H-indol-3-yl)ethan-1-ol, is an indole derivative that has garnered significant attention within the scientific community. Its presence in a wide array of natural sources, from microorganisms to fermented beverages, and its diverse range of biological activities, make it a molecule of profound interest to researchers in fields spanning from microbiology to neuropharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key biological functions of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic alcohol characterized by an indole ring system with a 2-hydroxyethyl substituent at the 3-position.[1] Its chemical structure is fundamental to its biological activity, allowing it to interact with various biological targets.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1H-Indol-3-yl)ethan-1-ol | [2][3] |

| CAS Number | 526-55-6 | [2][4] |

| Molecular Formula | C₁₀H₁₁NO | [2][3] |

| Molar Mass | 161.204 g/mol | [2] |

| Melting Point | 59 °C (138 °F; 332 K) | [2] |

| Boiling Point | 174 °C at 2 mmHg | [1] |

| Solubility in Water | 2.7 g/L | [1] |

| Appearance | White or off-white crystalline solid | [1] |

| Octanol:Water Partition Coefficient (logP) | 1.8 | [3] |

Synthesis of this compound

This compound can be synthesized through both chemical and biological methods. Industrial production primarily relies on chemical synthesis.[1] A common and versatile laboratory-scale synthesis involves the reduction of an indole-3-acetic acid derivative.

Experimental Protocol: Synthesis of this compound by Reduction of Indole-3-acetic acid

This protocol outlines the synthesis of this compound via the reduction of indole-3-acetic acid using a borane-tetrahydrofuran complex (BH₃·THF). This method is advantageous due to its high yields and diastereoselectivity in the synthesis of this compound derivatives.[1]

Materials:

-

Indole-3-acetic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Dry Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve indole-3-acetic acid (10 mmol) in dry THF (20 ml).

-

Reduction: To the stirred solution, add a 1 M solution of BH₃·THF (3-4 molar equivalents) dropwise via a syringe. The reaction is accompanied by the evolution of hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-3 hours).

-

Quenching: Carefully quench the excess borane by the slow addition of 1 M HCl solution until the gas evolution ceases.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 ml).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a solvent gradient of dichloromethane/ethyl acetate to yield pure this compound.

Biological Activities and Significance

This compound exhibits a remarkable range of biological activities, influencing processes in microorganisms, plants, and animals.

Quorum Sensing in Microorganisms

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[5] this compound acts as a quorum-sensing molecule in various microorganisms, including the yeast Saccharomyces cerevisiae.[2] It can modulate microbial growth and biofilm formation.[6] The ability of this compound and its derivatives to interfere with QS systems in pathogenic bacteria is an active area of research for the development of novel anti-virulence agents.[7]

Sources

Tryptophol: A Technical Guide to its Role in Sleep Induction for Researchers and Drug Development Professionals

Introduction: Tryptophol, an Endogenous Neuromodulator with Soporific Potential

This compound (Indole-3-ethanol) is an aromatic alcohol that has garnered interest within the scientific community for its sleep-inducing properties.[1][2] It is naturally occurring and can be found in a variety of sources, including as a secondary product of ethanol fermentation in wine and beer, and as a metabolite in organisms such as the fungus Candida albicans and the parasite Trypanosoma brucei.[1] Beyond its effects on sleep, this compound is recognized as a quorum-sensing molecule in microorganisms, enabling cell-to-cell communication.[3] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, metabolism, and the current understanding of its role in promoting sleep, tailored for researchers and professionals in drug development.

Biosynthesis and Metabolism: The Ehrlich Pathway and Tryptophan Connection

This compound is a downstream metabolite of the essential amino acid L-tryptophan.[4][5] The primary route of its formation is the Ehrlich pathway, a metabolic sequence that converts amino acids to their corresponding higher alcohols.[1][4][6]

The biosynthesis of this compound from tryptophan proceeds through the following key enzymatic steps:

-

Transamination: Tryptophan is first converted to indole-3-pyruvic acid.

-

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.

-

Reduction: Finally, indole-3-acetaldehyde is reduced by alcohol dehydrogenase to yield this compound.[1]

This pathway is significant as it connects this compound to the broader tryptophan metabolic network, which includes the synthesis of the well-characterized sleep-regulating molecules, serotonin and melatonin.[7][8][9]

Pharmacokinetics and Brain Penetration

A critical characteristic of any centrally acting agent is its ability to cross the blood-brain barrier. This compound is a highly lipophilic compound, a property that facilitates its rapid distribution into the brain and other tissues.[2][10] Studies have shown that its distribution is correlated with relative blood flow and that it is readily taken up by the brain from circulation.[2][10] The metabolism of this compound can be influenced by other substances; for instance, ethanol has been shown to inhibit its conversion to indole-3-acetic acid, thereby potentially potentiating its sleep-inducing effects.[1]

Mechanism of Action in Sleep Induction: Unraveling the Direct and Indirect Pathways

While it is established that this compound induces sleep, its precise molecular mechanism of action remains an active area of investigation.[1][2] The current understanding points to both potential indirect and direct mechanisms.

Indirect Mechanism via the Serotonin-Melatonin Pathway

Given that this compound is a metabolite of L-tryptophan, its soporific effects may be, in part, linked to the established roles of tryptophan's other derivatives, serotonin and melatonin, in sleep regulation. L-tryptophan supplementation is known to increase the levels of these neurotransmitters in the brain, leading to a decrease in sleep latency.[7][11][12] It is plausible that this compound may act synergistically with this pathway or that its presence influences the metabolic flux of tryptophan towards sleep-promoting compounds.

Hypothesized Direct CNS Targets

A more direct mechanism would involve this compound interacting with specific receptors in the central nervous system that are involved in sleep-wake regulation. Prime candidates for such interactions would include:

-

GABAA Receptors: These are the primary inhibitory neurotransmitters in the brain and the target of many hypnotic drugs. While direct binding studies with this compound are lacking, the structural similarity of this compound to other CNS-active molecules suggests this as a potential area for investigation.

-

Melatonin Receptors (MT1 and MT2): As this compound is structurally related to melatonin, it is conceivable that it could act as an agonist at these receptors, which are known to be involved in regulating circadian rhythms and promoting sleep.

Further research, including receptor binding assays and electrophysiological studies, is necessary to elucidate the direct molecular targets of this compound in the brain.

Preclinical Evidence for Soporific Effects

Preclinical studies, primarily in rodent models, have provided the foundational evidence for this compound's sleep-inducing effects. These studies typically involve the administration of this compound followed by the monitoring of sleep parameters.

In Vivo Studies

Animal models are crucial for characterizing the physiological effects of potential hypnotic agents. In the case of this compound, in vivo studies would aim to quantify its effects on sleep architecture, including:

-

Sleep Latency: The time it takes to fall asleep.

-

Sleep Duration: The total amount of time spent asleep.

-

Sleep Stages: The effects on non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

In Vitro Studies

To dissect the molecular mechanisms of this compound, a variety of in vitro assays can be employed. These cell-based and biochemical assays are essential for identifying and characterizing the direct interactions of this compound with its molecular targets. Key in vitro approaches would include:

-

Receptor Binding Assays: To determine if this compound binds to specific CNS receptors, such as GABAA or melatonin receptors, and to quantify its binding affinity.

-